(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine
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Overview
Description
(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine is an organic compound characterized by the presence of a trifluoromethyl group and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The trifluoromethyl and fluorine groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-(trifluoromethyl)phenyl isocyanate
- 3-fluoro-5-(trifluoromethyl)benzaldehyde
- 3-fluoro-5-(trifluoromethyl)aniline
Uniqueness
(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine is unique due to the presence of both a hydroxylamine group and a trifluoromethyl group on the same phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H/b13-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOOEBBAVIKAEV-YIXHJXPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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